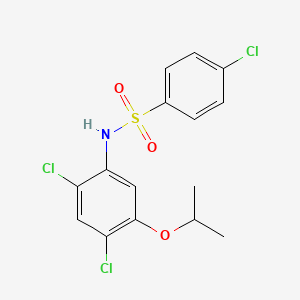
4-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H14Cl3NO3S . It has a molecular weight of 394.71 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14Cl3NO3S/c1-9(2)22-15-8-14(12(17)7-13(15)18)19-23(20,21)11-5-3-10(16)4-6-11/h3-9,19H,1-2H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 394.71 . The compound’s InChI code is 1S/C15H14Cl3NO3S/c1-9(2)22-15-8-14(12(17)7-13(15)18)19-23(20,21)11-5-3-10(16)4-6-11/h3-9,19H,1-2H3 , which provides a representation of its molecular structure.Scientific Research Applications
Bioactivity and Synthesis
Sulfonamide derivatives have been synthesized and evaluated for various bioactivities. For instance, the synthesis and evaluation of sulfonamides for their carbonic anhydrase inhibitory effects and potential anticancer activities have been a significant area of research. Compounds demonstrating selective inhibition of human carbonic anhydrase isoforms suggest their applicability in designing anticancer agents due to their tumor selectivity and potency selectivity expression values (Gul et al., 2016). Further studies on biphenylsulfonamide derivatives highlight the role of structural modifications in enhancing binding and functional activity against specific targets, such as endothelin-A (ETA) receptors, showcasing their potential in treating cardiovascular diseases (Murugesan et al., 1998).
Antimicrobial and Anticancer Evaluation
Research on novel benzenesulfonamides bearing oxadiazole moiety reveals their antimicrobial and anti-HIV activities, indicating the versatility of sulfonamide derivatives in combating a range of pathogens and diseases (Iqbal et al., 2006). Similarly, studies on novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides have shown potential anticancer activity, emphasizing the importance of sulfonamide derivatives in developing new anticancer therapies (Sławiński et al., 2012).
Molecular Structure and Mechanistic Insights
Investigations into the molecular structure and docking studies of tetrazole derivatives of sulfonamides provide insights into their mechanism of action, particularly as COX-2 inhibitors. This research underlines the importance of structural analysis in understanding the bioactivity and designing more effective therapeutic agents (Al-Hourani et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-chloro-N-(2,4-dichloro-5-propan-2-yloxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO3S/c1-9(2)22-15-8-14(12(17)7-13(15)18)19-23(20,21)11-5-3-10(16)4-6-11/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJYNCXGJPQFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

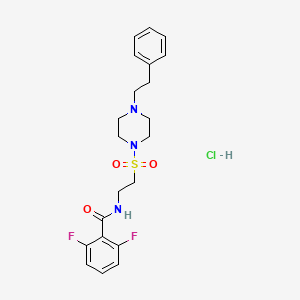
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2979654.png)
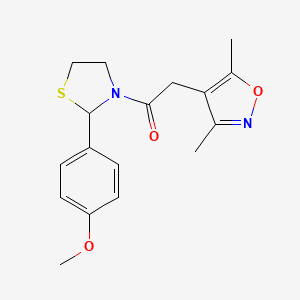
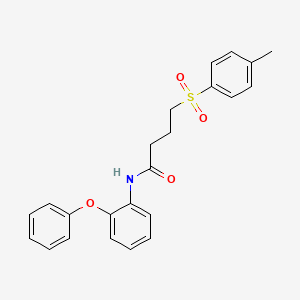
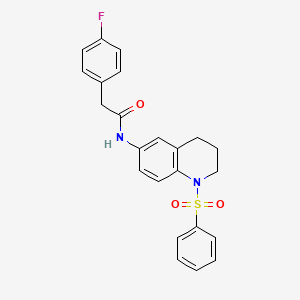
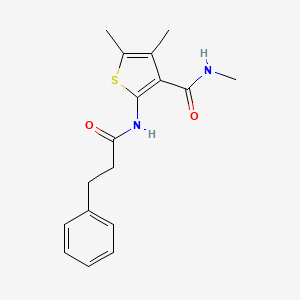
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2979661.png)
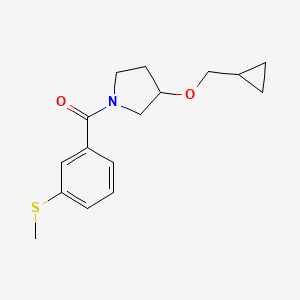

![4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide](/img/structure/B2979665.png)
![N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2979668.png)
![methyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2979669.png)
![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
